4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde

Vue d'ensemble

Description

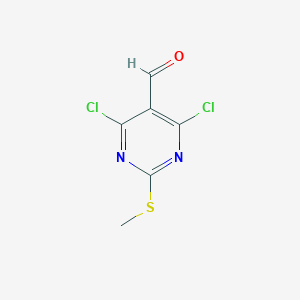

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde (CAS: 33097-11-9) is a halogenated pyrimidine derivative with a molecular formula of C₆H₄Cl₂N₂OS and a molecular weight of 223.08 g/mol . It features a pyrimidine core substituted with chlorine atoms at positions 4 and 6, a methylthio (-SMe) group at position 2, and a formyl (-CHO) group at position 3. Key physical properties include a density of 1.6 g/cm³, a melting point of 82–84°C, and a boiling point of 327.7°C at 760 mmHg .

Méthodes De Préparation

Vilsmeier-Haack Formylation: Mechanism and Applications

The Vilsmeier-Haack reaction is the most widely employed method for introducing formyl groups into electron-rich aromatic systems. For 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde, this reaction leverages the electrophilic character of the in situ-generated Vilsmeier reagent (POCl₃-DMF complex) to functionalize the pyrimidine ring at the 5-position .

Reaction Mechanism

The mechanism proceeds through three stages:

-

Formation of the Vilsmeier Reagent : DMF reacts with POCl₃ to generate the chlorinated iminium intermediate, which acts as the active formylating agent .

-

Electrophilic Attack : The electron-rich pyrimidine ring undergoes electrophilic substitution at the 5-position, facilitated by the methylthio (-SMe) group’s activating effect .

-

Hydrolysis and Work-up : Quenching the reaction mixture in ice water precipitates the product, which is purified via filtration or chromatography .

Optimized Synthetic Procedures

High-Yield Method in Trichloroethylene

A representative procedure achieving 61% yield involves:

Key Advantages :

-

Short reaction time (overnight).

-

High reproducibility due to controlled exothermicity during DMF addition .

Prolonged Heating at Elevated Temperatures

Alternative conditions using extended heating periods yield crude product (25.2 g from 50 g starting material) with subsequent purification:

-

Starting Material : 2-Methylsulfanyl-pyrimidine-4,6-diol (50 g, 0.307 mol) .

-

Reagents : POCl₃ (213 mL, 2.3 mol), DMF (71.4 mL, 0.92 mol) .

-

Conditions :

Trade-offs :

-

Lower crude yield (~36.5% after purification) due to side reactions.

-

Requires stringent temperature control to avoid decomposition .

Comparative Analysis of Methodologies

The table below contrasts critical parameters for the two primary methods:

Insights :

-

Excess POCl₃ (7.5 eq) in the prolonged method improves conversion but complicates purification .

-

Trichloroethylene’s high boiling point (87°C) enables safer heating at 80°C compared to solvents with lower boiling points .

Challenges and Mitigation Strategies

Side Reactions

-

Chlorination at Unintended Positions : Excessive POCl₃ may lead to over-chlorination. Mitigated by stoichiometric control and gradual reagent addition .

-

Hydrolysis of Formyl Group : Rapid quenching in ice water minimizes aldehyde degradation .

Purification Difficulties

-

Crude Product Purity : Silica gel chromatography (EtOAc/PE gradient) resolves co-eluting byproducts .

-

Solvent Selection : Hexane recrystallization preferentially isolates the target compound over polar impurities .

Industrial and Research Implications

The trichloroethylene method’s scalability and yield make it preferable for bulk synthesis, whereas the prolonged heating approach suits small-scale exploratory studies. Future research should explore:

-

Catalytic Approaches : Reducing POCl₃ usage via Lewis acid catalysts.

-

Green Solvents : Replacing trichloroethylene with biodegradable alternatives.

Analyse Des Réactions Chimiques

Types of Reactions

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the aldehyde group can be reduced to an alcohol.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Products include derivatives with various substituents replacing the chlorine atoms.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include alcohols derived from the aldehyde group.

Applications De Recherche Scientifique

Chemistry

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde serves as an important intermediate in the synthesis of complex organic molecules and heterocyclic compounds. Its unique structure allows for various chemical reactions, including nucleophilic additions due to its electrophilic aldehyde group.

Synthesis Pathway :

- The compound can be synthesized through a multi-step process involving chlorination and oxidation of pyrimidine derivatives. The general synthesis involves:

- Formation of 4,6-Dichloro-2-(methylthio)pyrimidine.

- Oxidation to form the carbaldehyde derivative.

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Chlorination | POCl₃, DMF at room temperature |

| 2 | Oxidation | KMnO₄ or CrO₃ |

Research indicates that this compound has potential biological activities, including antimicrobial and anticancer properties. Its structural similarities to other biologically active compounds suggest it could interact with various molecular targets.

Case Studies :

- A study explored the compound's effect on cancer cell lines, demonstrating cytotoxicity at specific concentrations. Further investigations are needed to elucidate its mechanism of action and therapeutic potential.

Medicinal Chemistry

The compound is being investigated as a lead for new pharmaceuticals. Its ability to modify biological pathways makes it a candidate for drug development, particularly in targeting specific diseases.

Potential Drug Development :

- The compound's reactivity allows for modifications that can enhance its efficacy and reduce toxicity. Ongoing research focuses on optimizing its pharmacokinetic properties.

Agricultural Applications

In the agrochemical industry, derivatives of this compound are utilized in the formulation of pesticides and herbicides due to their effectiveness against various pests while maintaining low toxicity to non-target organisms.

Activité Biologique

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde (DCMP) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides an overview of the biological activity of DCMP, including its mechanisms of action, efficacy in various studies, and potential applications.

Chemical Structure and Properties

DCMP is characterized by the following chemical structure:

- Chemical Formula : CHClNOS

- Molecular Weight : 201.07 g/mol

- CAS Number : 33097-12-0

The presence of chlorine and methylthio groups in its structure suggests potential interactions with biological targets, which are crucial for its activity.

Research indicates that DCMP acts as an inhibitor of specific enzymes and pathways involved in cellular processes. Notably, it has been identified as an inhibitor of S-adenosylmethionine synthase (MAT2A), an enzyme implicated in methylation processes critical for cellular function and cancer progression . By inhibiting this enzyme, DCMP may disrupt the methylation cycle, leading to altered gene expression and potential anti-cancer effects.

Anticancer Properties

Several studies have investigated the anticancer properties of DCMP:

- Inhibition of Cancer Cell Proliferation : In vitro studies have shown that DCMP exhibits significant growth inhibition against various cancer cell lines. For instance, in prostate cancer PC3 cells, it demonstrated a growth inhibitory concentration (GI50) of 5.6 µM .

- Mechanistic Insights : The compound's ability to inhibit MAT2A suggests a mechanism involving reduced levels of S-adenosylmethionine (SAM), which can lead to decreased methylation of DNA and histones, ultimately affecting gene expression associated with tumor growth .

- Case Studies : In a patent detailing its use, DCMP was combined with other compounds to enhance its anticancer efficacy in preclinical models, indicating its potential as part of combination therapies for improved outcomes in cancer treatment .

Other Biological Activities

Beyond its anticancer effects, DCMP has shown promise in other areas:

- Antimicrobial Activity : Some derivatives related to pyrimidine compounds have exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria, although specific data on DCMP's antimicrobial efficacy requires further investigation .

- Neuroprotective Effects : Analogous compounds have been explored for neuroprotective effects, suggesting that DCMP may also have applications in neurodegenerative disease contexts .

Data Summary

The following table summarizes key findings regarding the biological activity of DCMP:

| Activity | Cell Line/Model | Concentration (µM) | Effect |

|---|---|---|---|

| Anticancer | PC3 | 5.6 | Growth inhibition |

| Antimicrobial | Various bacteria | Not specified | Potential activity against bacteria |

| Neuroprotection | Animal models | Not specified | Potential protective effects |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde?

The compound is commonly synthesized via solid-phase strategies or multi-step solution-phase reactions. For example, in solid-phase synthesis (Scheme 1, ), bromoacetylation of resin-bound amines is followed by sequential displacement with primary amines and coupling with this compound. Cyclization using DBU in DMF/MeOH at 90°C yields pyrrolopyrimidine scaffolds . Solution-phase routes involve oxidation and substitution steps, as seen in the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile, where 4,6-dichloro-2-(methylthio)pyrimidine undergoes benzyloxylation, oxidation, and chlorination .

Q. How can the purity of this compound be verified after synthesis?

Material identity is confirmed via mass spectrometry (MS), , and NMR spectroscopy . For example, Gupton et al. validated the compound's structure using these techniques after synthesis . Purity is assessed via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC), with >95% purity typically required for downstream applications .

Advanced Research Questions

Q. How does this compound function in the design of protein-protein interaction inhibitors?

The aldehyde group enables covalent coupling to peptoid backbones in solid-phase synthesis, forming pyrrolopyrimidine-based α-helix mimetics. These mimic key protein interfaces, inhibiting interactions such as p53-MDM2 . Post-synthetic modifications (e.g., mCPBA-mediated sulfone formation and amine substitution) enhance binding selectivity and cell permeability .

Q. What are the challenges in optimizing reaction yields during derivatization of this compound?

Yields vary significantly depending on reaction conditions. For instance, in the synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile, the final step (C5 chlorination with NCS) achieved only 30% yield due to competing side reactions . Mitigation strategies include:

- Temperature control : Higher temperatures (e.g., 170°C in NMP) improve substitution efficiency .

- Catalyst selection : DBU promotes cyclization, while DIPEA enhances nucleophilic substitution .

- Solvent optimization : Polar aprotic solvents (DMF, NMP) favor reactivity over hydrolysis .

Q. How can contradictory data on regioselectivity in pyrimidine functionalization be resolved?

Discrepancies in substitution patterns (e.g., C5 vs. C4 chlorination) arise from electronic and steric effects. Computational modeling (DFT) and -labeling experiments can elucidate mechanistic pathways. For example, Gupton et al. demonstrated that electron-withdrawing groups at C5 direct electrophilic attacks to C4 . Experimental validation via X-ray crystallography or 2D NMR further clarifies regiochemical outcomes .

Q. What role does this compound play in synthesizing ticagrelor intermediates?

It serves as a precursor for 4,6-dichloro-2-(propylthio)-5-aminopyrimidine, a key intermediate in ticagrelor production. Substitution of the methylthio group with propylthio and subsequent amination at C5 are critical steps. Process optimizations (e.g., solvent-free amination or flow chemistry) reduce reaction times from hours to minutes while maintaining >90% yield .

Q. Methodological Considerations

Q. What analytical techniques are recommended for characterizing derivatives of this compound?

- LC-MS : Monitors reaction progress and detects intermediates.

- X-ray crystallography : Resolves ambiguities in regiochemistry .

- HPLC-MS : Quantifies purity and identifies byproducts .

- NMR titration assays : Evaluates binding affinity in protein interaction studies .

Q. How can researchers address solubility issues in downstream applications?

The compound's low aqueous solubility can hinder biological assays. Strategies include:

Comparaison Avec Des Composés Similaires

Structurally related pyrimidine derivatives share the core 4,6-dichloro-2-(methylthio)pyrimidine framework but differ in the substituent at position 4. Key compounds include:

4,6-Dichloro-2-(methylthio)pyrimidine-5-carboxylic Acid (CAS: 313339-35-4)

- Molecular Formula : C₆H₄Cl₂N₂O₂S

- Molecular Weight : 239.08 g/mol

- Key Differences : The aldehyde (-CHO) is replaced by a carboxylic acid (-COOH).

- Properties : Higher melting point (186.4°C ) and boiling point (384.5°C ) due to hydrogen bonding .

- Applications : Used in synthesizing esters and amides for drug discovery. Its carboxyl group enhances water solubility compared to the aldehyde .

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile (CAS: 33097-13-1)

- Molecular Formula : C₆H₃Cl₂N₃S

- Molecular Weight : 220.08 g/mol

- Key Differences : The aldehyde is replaced by a nitrile (-CN) group.

- Properties : Higher reactivity in nucleophilic additions (e.g., forming amines via reduction) .

- Price : Priced at ¥625.00/100 mg , significantly costlier than the aldehyde (¥71.00/g ) .

4,6-Dichloro-2-(methylthio)-5-pyrimidineamine (CAS: 333388-03-7)

- Molecular Formula : C₅H₅Cl₂N₃S

- Molecular Weight : 210.08 g/mol

- Key Differences : Contains an amine (-NH₂) group at position 5.

- Applications : The amine group facilitates direct substitution reactions, making it useful in synthesizing heterocyclic libraries .

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile (CAS: 49844-90-8)

- Molecular Formula : C₆H₃ClN₃S

- Similarity Score : 0.78 (vs. aldehyde’s 0.71) .

- Key Differences : Lacks the 6-chloro substituent, reducing steric hindrance for reactions at position 4 .

Structural and Functional Comparison Table

Propriétés

IUPAC Name |

4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2OS/c1-12-6-9-4(7)3(2-11)5(8)10-6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHGOAKYYORQGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=N1)Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404898 | |

| Record name | 4,6-Dichloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33097-11-9 | |

| Record name | 4,6-Dichloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 33097-11-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.